3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine
Description
3-(Oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridazine core with an oxetane ether substituent. The oxetane group (a three-membered oxygen-containing ring) is notable for its role in modulating physicochemical properties, such as solubility and metabolic stability, which are critical in medicinal chemistry .
Properties
IUPAC Name |
3-(oxetan-3-yloxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-4-10(12-11-9(7)3-1)14-8-5-13-6-8/h4,8H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBWGXMFQRQVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OC3COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine typically involves the formation of the oxetane ring followed by its attachment to the cyclopenta[c]pyridazine core. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For example, the intramolecular etherification of alcohols or the epoxide ring opening/ring closing reactions are commonly used .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.
Reduction: Reduction reactions can convert oxime groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield oxetan-3-one derivatives, while reduction of oxime groups can produce amines .
Scientific Research Applications
3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The cyclopenta[c]pyridazine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Oxetane vs. Benzyloxy : The oxetane group in the target compound likely improves metabolic stability compared to the benzyloxy group in ’s sulfonamide derivatives, as oxetanes resist oxidative degradation better than benzyl ethers .
- Electron-Donating vs. Withdrawing Groups : The oxetane’s ether oxygen is electron-donating, contrasting with the electron-withdrawing chloro and trifluoromethyl groups in ’s analog. This difference may influence reactivity in electrophilic substitution or binding interactions .
Physicochemical Properties
- Solubility : The oxetane’s polarity may increase aqueous solubility relative to ’s chloro-trifluoromethyl analog, which is highly lipophilic .
- Stability : The strained oxetane ring is generally stable under physiological conditions but may undergo acid-catalyzed ring-opening, a consideration for formulation .
Biological Activity
3-(Oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is a novel compound belonging to the class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound involves multi-step reactions including cyclization and functional group modifications. The details of these synthetic pathways are crucial for understanding the compound's availability for biological testing.
Antimicrobial Properties
Research indicates that derivatives of cyclopenta[c]pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the structure can enhance activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Cyclopenta[c]pyridazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 17g | Staphylococcus aureus | 2 μg/mL |
| 21d | Escherichia coli | 4 μg/mL |
| 21f | Pseudomonas aeruginosa | 8 μg/mL |
The compound 17g demonstrated substantial antibacterial activity with an MIC in the low single-digit microgram range, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Recent studies have explored the anticancer potential of pyridazine derivatives. The inhibition of CD73, an enzyme associated with tumor progression and immune suppression, has been highlighted as a promising target. Compounds similar to this compound have shown significant inhibitory effects on CD73 activity.
Case Study: Inhibition of CD73
A derivative with structural similarities exhibited remarkable inhibitory activity against CD73 in both enzymatic and cellular assays. This compound demonstrated high metabolic stability and favorable pharmacokinetic profiles in preclinical models, leading to significant tumor growth inhibition in mouse models of breast cancer .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The unique fused ring system allows for effective binding to active sites, potentially inhibiting enzymatic activities related to disease progression.
Binding Studies
Molecular docking studies suggest that the compound can form hydrogen bonds with key amino acid residues in target enzymes. This interaction enhances its efficacy as an inhibitor and may improve its selectivity towards cancer cells compared to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
